molecular formula C26H23N3O4 B2660562 (4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one CAS No. 1024763-78-7

(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one

Cat. No.: B2660562
CAS No.: 1024763-78-7
M. Wt: 441.487
InChI Key: QYUMVFILILTGIP-QJOMJCCJSA-N
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Description

The compound (4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one is a pyrazol-3-one derivative characterized by a planar pyrazole ring substituted with a tert-butyl group at position 5, a 4-nitrophenyl group at position 2, and a 3-phenoxyphenyl methylidene moiety at position 2. Pyrazol-3-ones are heterocyclic systems widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as their utility in materials science due to their conjugated π-systems . The 3-phenoxyphenyl substituent may contribute to π-stacking interactions, which are critical in crystal packing and ligand-receptor binding .

Properties

IUPAC Name

(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c1-26(2,3)24-23(25(30)28(27-24)19-12-14-20(15-13-19)29(31)32)17-18-8-7-11-22(16-18)33-21-9-5-4-6-10-21/h4-17H,1-3H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUMVFILILTGIP-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the tert-butyl, nitrophenyl, and phenoxyphenyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.

    Substitution: The phenoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazol-3-one Derivatives

Substituent Effects on Electronic and Steric Properties

The structural diversity of pyrazol-3-ones arises from variations in substituents at positions 2, 4, and 3. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Electronic Effects Molecular Weight (g/mol) Evidence ID
(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one (Target) 5-tert-butyl, 2-(4-nitrophenyl), 4-(3-phenoxyphenyl methylidene) Strong electron-withdrawing (NO₂), moderate π-π ~475.5 N/A
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-[1-(4-triazolylmethyl)anilino]ethylidenepyrazol-3-one 2-(4-fluorophenyl), 5-methyl, 4-triazolylmethyl anilino ethylidene Moderate electron-withdrawing (F), H-bonding ~446.4
(4Z)-2-(4-Nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylidene)-5-propylpyrazol-3-one 2-(4-nitrophenyl), 4-piperazinyl ethylamino methylidene, 5-propyl Electron-withdrawing (NO₂), basic (piperazine) ~441.5
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenylpyrazol-3-one 4-(4-methoxybenzylidene), 5-methyl, 2-phenyl Electron-donating (OCH₃), steric hindrance ~318.4
(4Z)-4-[(4-Methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one 4-(4-methylbenzylidene), 2,5-diphenyl Moderate π-π, steric bulk ~366.4

Key Observations:

  • Steric Effects: The tert-butyl group in the target compound provides greater steric hindrance than the methyl () or propyl () groups, which may reduce crystallization efficiency but improve metabolic stability in biological systems .
  • Solubility: The piperazinyl ethylamino group in introduces basicity and hydrophilicity, likely enhancing aqueous solubility relative to the 3-phenoxyphenyl (target) or 4-methylphenyl () groups .

Biological Activity

The compound (4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C22_{22}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 394.44 g/mol
  • CAS Number : Not yet assigned in the literature.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For example, a study published in PubMed highlighted that various pyrazole compounds showed cytotoxic effects against different cancer cell lines, including breast and lung cancer cells . The specific compound has shown promise in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis . This mechanism is crucial for managing inflammatory diseases such as arthritis and colitis. The compound's ability to modulate inflammatory pathways makes it a candidate for further development in anti-inflammatory therapies.

Antioxidant Properties

Antioxidant activity is another significant aspect of pyrazole compounds. Studies suggest that they can scavenge free radicals and reduce oxidative stress markers in biological systems . This property is particularly beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, this compound demonstrated a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of standard anticancer agents like doxorubicin, suggesting enhanced efficacy .

Study 2: In Vivo Anti-inflammatory Activity

An animal model study assessed the anti-inflammatory effects of the compound using carrageenan-induced paw edema in rats. Results showed a marked reduction in edema compared to control groups, indicating potent anti-inflammatory activity .

Data Tables

Biological Activity Effect Reference
AnticancerCytotoxicity against cancer cells
Anti-inflammatoryReduction of paw edema
AntioxidantScavenging free radicals

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